2-Bromo-3-nitrobenzoyl chloride
Overview
Description
2-Bromo-3-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and nitro groups at the 2 and 3 positions, respectively. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrobenzoyl chloride typically involves the nitration of 2-bromobenzoic acid followed by chlorination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. The resulting 2-bromo-3-nitrobenzoic acid is then converted to the corresponding acyl chloride using thionyl chloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring can direct further substitutions to specific positions on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Iron powder and hydrochloric acid are typical reagents for reducing the nitro group.
Electrophilic Aromatic Substitution: Reagents like bromine and nitric acid are used under controlled conditions to introduce additional substituents.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Aminobenzoyl Chlorides: Formed from the reduction of the nitro group.
Polysubstituted Benzenes: Formed from further electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Bromo-3-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The nitro and bromine substituents on the benzene ring influence the reactivity and selectivity of these reactions. The compound can also interact with specific molecular targets, such as enzymes, by forming covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
- 2-Bromo-4-nitrobenzoyl chloride
- 3-Bromo-2-nitrobenzoyl chloride
- 2-Chloro-3-nitrobenzoyl chloride
Comparison:
- 2-Bromo-3-nitrobenzoyl chloride is unique due to the specific positioning of the bromine and nitro groups, which affects its reactivity and the types of reactions it undergoes.
- 2-Bromo-4-nitrobenzoyl chloride has the nitro group at the 4-position, leading to different reactivity patterns in electrophilic aromatic substitution reactions.
- 3-Bromo-2-nitrobenzoyl chloride has the bromine and nitro groups swapped, which also influences its chemical behavior.
- 2-Chloro-3-nitrobenzoyl chloride has a chlorine substituent instead of bromine, affecting its reactivity and the types of nucleophiles it reacts with.
Properties
IUPAC Name |
2-bromo-3-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETVLJMOJDGFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978588 | |
Record name | 2-Bromo-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-36-8 | |
Record name | NSC10057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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